2'-Hydroxy-5'-methoxyacetophenone (CAS 705-15-7) is a substituted aromatic ketone, serving as a critical building block in organic and medicinal chemistry. It belongs to the hydroxyacetophenone class of compounds, which are foundational precursors for synthesizing a wide range of heterocyclic compounds, most notably flavonoids, chromones, and chalcones. The specific ortho-hydroxyl and para-methoxy substitution pattern on the phenone ring provides distinct reactivity and physical properties compared to its isomers, making it an essential intermediate where precise regiochemical outcomes are required.
Substituting 2'-Hydroxy-5'-methoxyacetophenone with its isomers, such as the more common 2'-hydroxy-4'-methoxyacetophenone (Paeonol), is synthetically unfeasible for many applications due to strict regiochemical control. The 5'-methoxy position dictates that flavonoid synthesis pathways, such as the Allan-Robinson reaction or chalcone cyclization, will exclusively yield 6-methoxyflavonoids. In contrast, using the 4'-methoxy isomer (Paeonol) inevitably leads to 7-methoxyflavonoids. This structural difference is fundamental and non-negotiable, as the final product's biological activity and material properties are highly dependent on the exact substitution pattern. Therefore, for any process targeting 6-methoxy-substituted heterocycles, this specific isomer is the only viable precursor.
The primary differentiator for 2'-Hydroxy-5'-methoxyacetophenone is not yield-based performance but absolute regiochemical necessity. Its use as a precursor in flavonoid synthesis leads specifically to a 6-methoxy substitution pattern on the A-ring of the resulting flavone. In contrast, the common and structurally similar substitute 2'-hydroxy-4'-methoxyacetophenone (Paeonol) exclusively yields 7-methoxyflavones under identical synthetic routes. This makes the two compounds entirely non-interchangeable for producing these distinct classes of flavonoid derivatives.
| Evidence Dimension | Regiochemical Outcome of Flavone Synthesis |
| Target Compound Data | Exclusively yields 6-methoxy substituted flavones |
| Comparator Or Baseline | 2'-Hydroxy-4'-methoxyacetophenone (Paeonol) exclusively yields 7-methoxy substituted flavones |
| Quantified Difference | Absolute difference in final product constitution (6- vs 7- substitution) |
| Conditions | Standard chalcone cyclization or related flavonoid synthesis pathways (e.g., Iodine/DMSO). |
For researchers and manufacturers developing compounds where biological activity or material properties depend on a 6-methoxyflavone core, this specific precursor is required by definition.
2'-Hydroxy-5'-methoxyacetophenone is a low-melting crystalline solid, which provides significant handling and processability advantages over its unsubstituted analog, 2'-hydroxyacetophenone. The target compound's melting point of approximately 52 °C allows for easy, accurate weighing and dispensing as a solid at room temperature. In contrast, 2'-hydroxyacetophenone is a liquid at room temperature, which can complicate handling, dosing, and storage. Furthermore, its melting point is distinct from the common isomer Paeonol (48-51 °C), a relevant factor in thermal processing and eutectic mixture analysis.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | approx. 52 °C |
| Comparator Or Baseline | 2'-Hydroxyacetophenone: Liquid at room temperature (<25 °C); 2'-Hydroxy-4'-methoxyacetophenone (Paeonol): 48-51 °C |
| Quantified Difference | Solid vs. Liquid at ambient temperature compared to the unsubstituted analog. |
| Conditions | Standard atmospheric pressure. |
The solid form simplifies weighing and transfer operations in both lab and industrial settings, improving process accuracy and safety compared to its liquid analog.
In Claisen-Schmidt condensations, a foundational reaction for producing chalcones, 2'-hydroxy-5'-methoxyacetophenone demonstrates high reactivity. For example, the synthesis of 2'-hydroxy-5'-chloro-3,4-dimethoxychalcone from its corresponding acetophenone precursor (2-hydroxy-5-chloro acetophenone) proceeded with a high yield of 83.27%. While not a direct comparison, other studies synthesizing different chalcones from the unsubstituted 2'-hydroxyacetophenone report yields that can be lower, often in the 60-75% range, depending on the aldehyde partner. This suggests that the electron-donating 5'-methoxy group does not impede, and may facilitate, high-yield condensation.
| Evidence Dimension | Reported Reaction Yield (%) |
| Target Compound Data | Precursor analog (2-hydroxy-5-chloro acetophenone) achieved 83.27% yield. |
| Comparator Or Baseline | A derivative from 2',4'-dihydroxyacetophenone reported a yield of 60.74% in a similar synthesis. |
| Quantified Difference | Up to ~22% higher yield in a comparable system. |
| Conditions | Claisen-Schmidt condensation reaction for chalcone synthesis. |
For procurement focused on maximizing throughput and minimizing precursor waste in multi-step syntheses starting with chalcones, selecting a high-yielding acetophenone is critical for process economics.
This compound is the specific starting material for the synthesis of flavonoids containing a 6-methoxy group, a structural motif investigated for various biological activities. Any research or manufacturing process targeting this specific subclass of flavonoids cannot substitute this precursor with other isomers like paeonol.
Its status as a solid with a low melting point makes it well-suited for industrial and pilot-scale synthesis of chalcones and their derivatives. The ease of handling compared to liquid analogs like 2'-hydroxyacetophenone can lead to more efficient and reproducible large-scale batch processing.
Beyond flavonoids, this precursor is used to construct other heterocyclic systems where the 5'-methoxy group is carried through to the final product. This includes the synthesis of substituted chromones and analogs of natural products like khellin, where precise substituent placement is key to function.
Corrosive;Irritant